6-(Hydroxymethyl)picolinonitrile: A Technical Guide for Researchers
6-(Hydroxymethyl)picolinonitrile: A Technical Guide for Researchers
CAS Number: 50501-38-7
This technical guide provides an in-depth overview of 6-(hydroxymethyl)picolinonitrile, a versatile building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role in the development of novel anticancer and antimicrobial agents.
Chemical and Physical Properties
6-(Hydroxymethyl)picolinonitrile is a pyridine derivative characterized by a hydroxymethyl group at the 6-position and a nitrile group at the 2-position. This unique substitution pattern imparts desirable physicochemical properties for its use as a chemical intermediate in the synthesis of more complex molecules.
| Property | Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| CAS Number | 50501-38-7 |
| Appearance | White to yellow solid |
| Boiling Point | 310.5 ± 27.0 °C (Predicted) |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) |
| pKa | 12.89 ± 0.10 (Predicted) |
Synthesis of 6-(Hydroxymethyl)picolinonitrile
A common synthetic route to 6-(hydroxymethyl)picolinonitrile involves the reaction of 6-methylpicolinonitrile with an oxidizing agent. A detailed experimental protocol is described below.
Experimental Protocol: Synthesis from 6-Methylpicolinonitrile
Materials:
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6-Methylpicolinonitrile
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Selenium dioxide (SeO₂)
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1,4-Dioxane
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Water
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Sodium bicarbonate (NaHCO₃)
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate
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Hexane
Procedure:
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A mixture of 6-methylpicolinonitrile (1 equivalent) and selenium dioxide (1.2 equivalents) in 1,4-dioxane and water (50:1 v/v) is heated at reflux for 6 hours.
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The reaction mixture is cooled to room temperature and filtered to remove the black selenium precipitate.
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The filtrate is concentrated under reduced pressure.
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The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
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The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 6-(hydroxymethyl)picolinonitrile.
Applications in Drug Development
The pyridine ring is a privileged scaffold in medicinal chemistry, and picolinonitrile derivatives have been investigated for a wide range of therapeutic applications. The presence of both a hydroxymethyl and a nitrile group in 6-(hydroxymethyl)picolinonitrile provides two reactive sites for further chemical modifications, making it a valuable intermediate for the synthesis of diverse compound libraries.
Antimicrobial Activity
Derivatives of picolinonitrile have shown promising activity against various bacterial and fungal pathogens. The nitrile group can be transformed into other functional groups, such as amidines or tetrazoles, which are known to interact with microbial targets.
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
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Test compound (e.g., a derivative of 6-(hydroxymethyl)picolinonitrile)
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Bacterial or fungal strain
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Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
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96-well microtiter plates
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Spectrophotometer
Procedure:
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A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
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Serial two-fold dilutions of the compound are prepared in the appropriate growth medium in a 96-well plate.
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A standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL) is added to each well.
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Positive (microorganism in medium without compound) and negative (medium only) controls are included.
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The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity
The pyridine scaffold is present in numerous approved anticancer drugs. Derivatives of 6-(hydroxymethyl)picolinonitrile have been explored as potential inhibitors of various kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and FGFR signaling pathways.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
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Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Test compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well cell culture plates
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Multi-well plate reader
Procedure:
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Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
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The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
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After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.
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The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.
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The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathway Involvement
Derivatives of picolinonitrile have been shown to modulate key signaling pathways implicated in cancer. For instance, compounds bearing the picolinamide scaffold, which can be synthesized from 6-(hydroxymethyl)picolinonitrile, have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in metabolic syndrome and potentially in cancer. Furthermore, the broader class of pyridine-containing compounds has been extensively studied as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers.
Logical Workflow for Investigating Signaling Pathway Modulation
The following diagram illustrates a typical workflow for investigating the effect of a novel 6-(hydroxymethyl)picolinonitrile derivative on a cancer-related signaling pathway.
Caption: A logical workflow for the preclinical evaluation of a novel 6-(hydroxymethyl)picolinonitrile derivative.
This technical guide provides a foundational understanding of 6-(hydroxymethyl)picolinonitrile for researchers in the field of drug discovery. Its versatile chemistry and the established biological activities of its derivatives make it a compound of significant interest for the development of new therapeutic agents.
